1-(2,4-Dichlorobenzoyl)-1,4-diazepane
Description
1-(2,4-Dichlorobenzoyl)-1,4-diazepane is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with a 2,4-dichlorobenzoyl group. Recent studies highlight its role as a ligand in metal complexes, such as the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex, which exhibits promising anticancer activity through interactions with ribonucleotide reductase enzymes . The compound is synthesized via reflux reactions with FeCl₃·6H₂O, yielding a high recovery rate (97.58%) and demonstrating distinct UV-Vis spectral properties (λmax shifts) indicative of successful metal-ligand coordination .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMEPHLXUSKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzoyl)-1,4-diazepane typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility: The dichlorobenzoyl derivative is slightly water-soluble but dissolves in ethanol, while fluorobenzoyl analogues exist as oils .
- Spectroscopic Data :
Biological Activity
1-(2,4-Dichlorobenzoyl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships based on diverse research findings.
Chemical Structure and Synthesis
This compound features a diazepane ring substituted with a 2,4-dichlorobenzoyl group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored, including:
- Condensation Reactions : Combining diazepane derivatives with 2,4-dichlorobenzoyl chloride.
- Cyclization Methods : Utilizing cyclization techniques to form the diazepane ring.
Pharmacological Properties
This compound has been investigated for several biological activities:
- Antimicrobial Effects : Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Potential : Preliminary research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.
- Anxiolytic Activity : As a member of the diazepine family, it may possess anxiolytic properties similar to other benzodiazepines, potentially acting on GABA receptors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Variations in substituents on the diazepane ring significantly influence its pharmacological profile. Research has shown that:
- Substitution Effects : The presence of electron-withdrawing groups enhances the compound's potency against certain microbial strains.
- Ring Modifications : Alterations in the diazepane ring can lead to variations in anxiolytic and anticancer activities.
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the effectiveness of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
-
Cancer Cell Line Study :
- In a study involving human breast cancer cell lines (MCF-7), treatment with 50 µM of this compound resulted in a 30% reduction in cell viability after 48 hours.
-
Anxiolytic Activity Assessment :
- In behavioral studies using rodent models, administration of the compound at doses of 10 mg/kg demonstrated significant anxiolytic effects compared to control groups.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Test System | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| S. aureus | MIC = 16 µg/mL | |
| Anticancer | MCF-7 Cell Line | 30% viability reduction at 50 µM |
| Anxiolytic | Rodent Model | Significant effect at 10 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
